molecular formula C28H38FeNOP B13397556 Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron

Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron

Cat. No.: B13397556
M. Wt: 491.4 g/mol
InChI Key: BGVUOLSZBHXPPO-UHFFFAOYSA-N
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Description

Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron is a complex organometallic compound that features a cyclopentane ring, diphenylphosphane, and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron typically involves multiple steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diphenylphosphane Group: This step often involves the use of diphenylphosphane chloride in the presence of a base.

    Attachment of the Iron Center: The iron center is introduced through coordination chemistry techniques, often involving iron salts and appropriate ligands under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iron center.

    Reduction: Reduction reactions can also occur, often involving the iron center or the phosphane group.

    Substitution: Substitution reactions can take place, particularly involving the cyclopentane ring or the diphenylphosphane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron oxides, while substitution reactions could result in modified cyclopentane or phosphane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic and magnetic properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in studying biological processes involving metal ions.

Industry

    Chemical Manufacturing: The compound can be used in the production of fine chemicals and intermediates.

    Environmental Applications: It may have applications in environmental remediation, particularly in catalyzing the breakdown of pollutants.

Mechanism of Action

The mechanism by which Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, while the phosphane group can act as a ligand, stabilizing various intermediates. The cyclopentane ring provides structural rigidity, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Similar in having an iron center and cyclopentane ring.

    Diphenylphosphane derivatives: Share the diphenylphosphane group but differ in the metal center and other substituents.

Uniqueness

Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron is unique due to its combination of a cyclopentane ring, diphenylphosphane group, and iron center. This combination imparts distinct electronic and steric properties, making it particularly useful in catalysis and material science applications.

Properties

Molecular Formula

C28H38FeNOP

Molecular Weight

491.4 g/mol

IUPAC Name

cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron

InChI

InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2;

InChI Key

BGVUOLSZBHXPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Origin of Product

United States

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